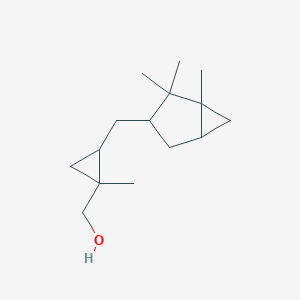

Cyclopropanemethanol, 1-methyl-2-((1,2,2-trimethylbicyclo(3.1.0)hex-3-yl)methyl)-

Description

Properties

IUPAC Name |

[1-methyl-2-[(1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl)methyl]cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-13(2)10(6-12-8-15(12,13)4)5-11-7-14(11,3)9-16/h10-12,16H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKFACUIGQLOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2C1(C2)C)CC3CC3(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051837 | |

| Record name | {1-Methyl-2-[(1,2,2-trimethylbicyclo[3.1.0]hex-3-yl)methyl]cyclopropyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid/Strong musky, sweet, balsamic woody aroma reminiscent of sandalwood | |

| Record name | (1-Methyl-2-(1,2,2-trimethylbicyclo[3.1.0]hex-3-ylmethyl)cyclopropyl)methanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

very slightly soluble, Soluble (in ethanol) | |

| Record name | (1-Methyl-2-(1,2,2-trimethylbicyclo[3.1.0]hex-3-ylmethyl)cyclopropyl)methanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.941 - 0.951 (20 °) | |

| Record name | (1-Methyl-2-(1,2,2-trimethylbicyclo[3.1.0]hex-3-ylmethyl)cyclopropyl)methanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

198404-98-7 | |

| Record name | [1-Methyl-2-[(1,2,2-trimethylbicyclo[3.1.0]hexan-3-yl)methyl]cyclopropyl]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198404-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-2-(1,2,2-trimethylbicyclo(3.1.0)hex-3-ylmethyl)cyclopropyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198404987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanemethanol, 1-methyl-2-[(1,2,2-trimethylbicyclo[3.1.0]hex-3-yl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | {1-Methyl-2-[(1,2,2-trimethylbicyclo[3.1.0]hex-3-yl)methyl]cyclopropyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-METHYL-2-(1,2,2-TRIMETHYLBICYCLO(3.1.0)-HEX-3-YLMETHYL)CYCLOPROPYL)METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanemethanol, 1-methyl-2-[(1,2,2-trimethylbicyclo[3.1.0]hex-3-yl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C₁₅H₂₆O, with a molecular weight of approximately 222.3663 g/mol. The bicyclic structure contributes to its reactivity and potential uses in synthesis and formulation.

Organic Synthesis

Cyclopropanemethanol serves as an important intermediate in organic synthesis. Its unique structure allows for:

- Formation of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules through various reactions such as cycloaddition and substitution reactions.

- Building Block for Pharmaceuticals : It can act as a precursor in the synthesis of pharmaceutical compounds, particularly those that require specific stereochemistry or functional groups.

Pharmaceutical Applications

Research indicates that cyclopropanemethanol derivatives may exhibit biological activity, making them candidates for drug development:

- Potential Antimicrobial Activity : Some studies suggest that compounds derived from cyclopropanemethanol may possess antimicrobial properties, which could be explored for therapeutic applications.

- Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory effects, which could lead to the development of new anti-inflammatory drugs.

Cosmetic Industry

The compound is used in the formulation of cosmetic products due to its properties:

- Fragrance Component : Cyclopropanemethanol is included in various fragrances for its pleasant scent profile.

- Skin Conditioning Agent : It has been noted for its potential as a skin conditioning agent in moisturizers and other personal care products .

Environmental Applications

The environmental impact and safety profile of cyclopropanemethanol have been assessed:

- Low Toxicity Concerns : According to the European Chemicals Agency (ECHA), cyclopropanemethanol exhibits low toxicity levels concerning endocrine disruption and environmental hazards .

- Biodegradability : The compound's structure may lend itself to biodegradability, making it a candidate for eco-friendly formulations in cleaning products and biocides .

Case Study 1: Synthesis of Antimicrobial Agents

In a study published in the Journal of Organic Chemistry, researchers synthesized a series of cyclopropanemethanol derivatives to evaluate their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant activity, suggesting pathways for developing new antimicrobial agents.

Case Study 2: Cosmetic Formulation Development

A formulation study highlighted the use of cyclopropanemethanol in skin creams aimed at enhancing skin hydration. The study demonstrated improved moisture retention compared to control formulations without the compound. This suggests its potential as an effective ingredient in cosmetic formulations aimed at skin health.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : α-2-Dimethyl-2-(4-methyl-3-pentenyl)-cyclopropanemethanol

- CAS: Not specified

- Structure : Features a cyclopropane ring and a branched alkyl chain.

- Role : Identified in phytochemical studies of Chrysanthemum morifolium mutants, suggesting a natural origin. Differs by lacking the bicyclo[3.1.0]hexane system .

Compound B : 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

- CAS: Not specified

- Structure : Bicyclo[2.2.1]heptane core with hydroxyl and methyl groups.

- Role : Found in plant essential oils; shares a bicyclic framework but differs in ring strain and substituent positions .

Compound C : Sabinyl Acetate

- CAS : 53027-97-5

- Structure : Bicyclo[3.1.0]hexane derivative with an acetate ester.

- Role : Used in flavorings; comparable bicyclic system but distinct functional group (ester vs. alcohol) .

Compound D : 1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-one

Physical and Chemical Properties Comparison

| Property | Target Compound | Compound B | Sabinyl Acetate |

|---|---|---|---|

| Molecular Weight | 222.37 g/mol | ~154.25 g/mol | 196.29 g/mol |

| Boiling Point | 270.4 °C | ~200–220 °C (est.) | 245–250 °C |

| Density | 0.990 g/cm³ | ~0.95 g/cm³ (est.) | 0.965–0.975 g/cm³ |

| Functional Group | Primary alcohol | Secondary alcohol | Acetate ester |

| LogP | 3.32 | ~2.5 (est.) | ~3.0 (est.) |

Research Findings

- Phytochemical Studies: The target compound and its analogs (e.g., α-2-Dimethyl-2-(4-methyl-3-pentenyl)-cyclopropanemethanol) are identified in irradiated Chrysanthemum cultivars, suggesting biosynthetic pathways involving cyclopropane ring formation under stress .

- Synthetic Accessibility : Unlike Sabinyl acetate (produced via esterification), the target compound requires multi-step synthesis involving bicyclo[3.1.0]hexane intermediates, increasing production costs .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how can they inform experimental design?

- Answer : The compound (CAS 198404-98-7) has a molecular formula of C₁₅H₂₆O and a molecular weight of 222.37 g/mol. Predicted properties include a density of 0.990±0.06 g/cm³, boiling point of 270.4±8.0 °C, and pKa of 15.10±0.10 . These properties guide solvent selection (e.g., non-polar solvents for solubility), reaction temperature optimization (avoiding decomposition near boiling point), and pH-dependent stability assessments.

Q. How is this compound analyzed in complex mixtures such as fragrances?

- Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying and quantifying this compound in fragrance formulations due to its volatility and structural complexity. High-performance liquid chromatography (HPLC) with UV detection may complement analysis for non-volatile derivatives .

Q. What safety precautions are recommended given its regulatory status?

- Answer : Regulatory documents classify it under controlled substances with handling limits (e.g., 20 kg/year in some jurisdictions) . Researchers should adhere to OSHA guidelines for volatile organic compounds, including fume hood use, personal protective equipment (PPE), and proper waste disposal.

Q. What spectroscopic techniques are used to characterize its structure?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves bicyclo[3.1.0]hexane and cyclopropane moieties. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and ether (C-O) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What in vitro models are suitable for assessing its endocrine disruption potential?

- Answer : The U.S. EPA’s Endocrine Disruptor Screening Program recommends using human cell lines (e.g., ERα/ERβ reporter assays for estrogenic activity) and zebrafish embryo assays for thyroid disruption . Dose-response studies should align with OECD Test Guidelines (e.g., TG 455 for receptor binding).

Q. How can computational chemistry predict its interaction with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) models interactions with estrogen receptors or cytochrome P450 enzymes. Quantitative structure-activity relationship (QSAR) models predict toxicity endpoints (e.g., EC50) based on descriptors like logP and polar surface area .

Q. How can discrepancies between predicted and experimental physicochemical data be resolved?

- Answer : Discrepancies in properties like boiling point may arise from stereochemical complexity. Experimental validation via differential scanning calorimetry (DSC) for melting points and dynamic vapor sorption (DVS) for hygroscopicity is critical. Comparative studies with analogous bicyclic compounds can refine predictive algorithms .

Q. What are the challenges in elucidating its stereochemistry?

- Answer : The bicyclo[3.1.0]hexane system introduces multiple stereocenters. X-ray crystallography is definitive for absolute configuration, while chiral HPLC or circular dichroism (CD) spectroscopy resolves enantiomers. Synthetic intermediates with known stereochemistry can serve as reference standards .

Q. How does its stability under varying conditions impact experimental outcomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.